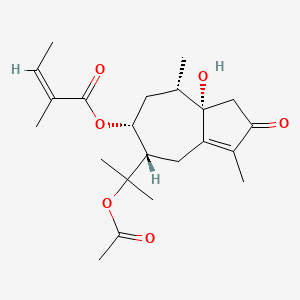

1beta-Hydroxytorilin

Description

Properties

IUPAC Name |

[(5S,6R,8S,8aS)-5-(2-acetyloxypropan-2-yl)-8a-hydroxy-3,8-dimethyl-2-oxo-1,4,5,6,7,8-hexahydroazulen-6-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O6/c1-8-12(2)20(25)27-19-9-13(3)22(26)11-18(24)14(4)16(22)10-17(19)21(6,7)28-15(5)23/h8,13,17,19,26H,9-11H2,1-7H3/b12-8-/t13-,17-,19+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSHITMOTGBUVPS-CKPVPAQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC(C2(CC(=O)C(=C2CC1C(C)(C)OC(=O)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1C[C@@H]([C@]2(CC(=O)C(=C2C[C@@H]1C(C)(C)OC(=O)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling 1β-Hydroxytorilin: A Technical Guide to its Discovery, Natural Source, and Biological Activity

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, natural source, and cytotoxic properties of 1β-hydroxytorilin, a guaiane-type sesquiterpenoid of interest to the cancer research and drug development communities. This document details the experimental protocols for its isolation and biological evaluation, presents key quantitative data, and illustrates the workflow of its discovery.

Introduction

1β-Hydroxytorilin, with the chemical name 11-acetoxy-8-angeloyloxy-1β-hydroxy-4-guaien-3-one, is a natural product that has demonstrated cytotoxic effects against various human cancer cell lines. Its discovery has opened new avenues for research into novel anticancer agents derived from natural sources. This guide serves as a technical resource for researchers and professionals in the field.

Discovery and Natural Source

1β-Hydroxytorilin was first isolated from the fruits of Torilis japonica (Houtt.) DC., a plant belonging to the Apiaceae family. This discovery was the result of a systematic investigation into the chemical constituents of this plant, which has a history of use in traditional medicine. The isolation of 1β-hydroxytorilin expanded the known repertoire of bioactive sesquiterpenoids from the Torilis genus.

Physicochemical Properties and Structure Elucidation

The chemical structure of 1β-hydroxytorilin was determined through spectroscopic analysis. While the complete spectral data from the original discovery is not publicly available, its identification as 11-acetoxy-8-angeloyloxy-1β-hydroxy-4-guaien-3-one confirms it as a guaiane-type sesquiterpenoid.

Experimental Protocols

Isolation of 1β-Hydroxytorilin

The isolation of 1β-hydroxytorilin from the fruits of Torilis japonica was achieved through a multi-step chromatographic process. The general workflow is as follows:

-

Extraction: The dried and powdered fruits of Torilis japonica are extracted with a suitable solvent, such as methanol, to obtain a crude extract.

-

Fractionation: The crude extract is then partitioned with solvents of increasing polarity, for example, methylene chloride, to separate compounds based on their solubility.

-

Chromatography: The methylene chloride-soluble fraction is subjected to repeated column chromatography on silica gel and Sephadex LH-20.

-

Silica Gel Chromatography: This step separates compounds based on their polarity. Different solvent systems (e.g., gradients of hexane and ethyl acetate) are used to elute the compounds from the column.

-

Sephadex LH-20 Chromatography: This size-exclusion chromatography further purifies the fractions containing 1β-hydroxytorilin, separating it from other molecules of different sizes.

-

The following diagram illustrates the general experimental workflow for the isolation of 1β-hydroxytorilin.

Cytotoxicity Assay

The cytotoxic activity of 1β-hydroxytorilin was evaluated using the Sulforhodamine B (SRB) assay. This colorimetric assay is a widely used method for determining cell density, based on the measurement of cellular protein content.

-

Cell Culture: Human cancer cell lines (A549, SK-OV-3, SK-MEL-2, and HCT15) are cultured in appropriate media and conditions.

-

Cell Seeding: A known number of cells are seeded into 96-well plates and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of 1β-hydroxytorilin and incubated for a specified period (e.g., 48 hours).

-

Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: The plates are washed, and the fixed cells are stained with Sulforhodamine B solution for 30 minutes at room temperature.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Quantitative Data: Cytotoxic Activity

1β-hydroxytorilin has demonstrated cytotoxic activity against various human cancer cell lines. The following table summarizes the available quantitative data.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| LLC | Lewis Lung Carcinoma | 32.5[1] |

| A549 | Lung Carcinoma | Data not available |

| SK-OV-3 | Ovarian Cancer | Data not available |

| SK-MEL-2 | Melanoma | Data not available |

| HCT15 | Colon Cancer | Data not available |

Note: While the original discovery paper reported cytotoxicity against A549, SK-OV-3, SK-MEL-2, and HCT15 cell lines, the specific IC50 values are not publicly available in the abstract. The IC50 value for the LLC cell line is from a subsequent review.

Signaling Pathways and Mechanism of Action

To date, there is limited information available in the public domain regarding the specific signaling pathways modulated by 1β-hydroxytorilin or its precise mechanism of action. Further research is required to elucidate the molecular targets and pathways through which this compound exerts its cytotoxic effects. The logical relationship for future investigation is outlined below.

Conclusion

1β-Hydroxytorilin is a promising natural product with demonstrated cytotoxic activity. This guide provides a foundational understanding of its discovery, natural source, and the experimental protocols used for its characterization. The lack of comprehensive quantitative data and mechanistic studies highlights the need for further investigation to fully realize the therapeutic potential of this compound. Future research should focus on determining the IC50 values against a broader range of cancer cell lines, elucidating its mechanism of action, and exploring its potential in preclinical and clinical settings.

References

Spectroscopic Profile of 1β-Hydroxytorilin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1β-Hydroxytorilin, a guaiane-type sesquiterpenoid isolated from the fruits of Torilis japonica. The information presented herein is essential for the identification, characterization, and further development of this natural product for potential therapeutic applications. A key study by Park et al. (2006) first described the isolation and cytotoxic properties of this compound[1][2].

Core Spectroscopic Data

The structural elucidation of 1β-Hydroxytorilin was achieved through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is crucial for determining the elemental composition and molecular weight of a compound. The MS data for 1β-Hydroxytorilin is summarized below.

| Ion | Formula | Observed m/z | Calculated m/z |

| [M+H]⁺ | C₂₂H₃₃O₆ | Not Found | Not Found |

| [M+Na]⁺ | C₂₂H₃₂O₆Na | 415.2097 | 415.2091 |

| [M+K]⁺ | C₂₂H₃₂O₆K | Not Found | Not Found |

Note: The data presented is based on available literature. "Not Found" indicates that the specific data point was not available in the reviewed sources.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for 1β-Hydroxytorilin, recorded in CDCl₃, are presented below. The numbering of the carbon atoms follows the standard convention for guaiane sesquiterpenoids.

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz) |

| 1 | 79.0 | 4.25 (d, J=10.0) |

| 2 | 31.5 | 2.20 (m), 2.05 (m) |

| 3 | 205.1 | - |

| 4 | 137.9 | - |

| 5 | 158.5 | - |

| 6 | 36.5 | 2.85 (m) |

| 7 | 34.2 | 2.65 (m) |

| 8 | 74.5 | 5.40 (d, J=9.5) |

| 9 | 45.1 | 2.35 (m), 1.95 (m) |

| 10 | 41.2 | 2.55 (m) |

| 11 | 82.2 | - |

| 12 | 23.0 | 1.45 (s) |

| 13 | 24.5 | 1.50 (s) |

| 14 | 17.5 | 1.10 (d, J=7.0) |

| 15 | 16.2 | 1.95 (s) |

| Acetoxy Group | ||

| C=O | 170.5 | - |

| CH₃ | 21.1 | 2.08 (s) |

| Angeloyloxy Group | ||

| 1' | 167.5 | - |

| 2' | 128.1 | 6.10 (qq, J=7.0, 1.5) |

| 3' | 138.2 | - |

| 4' | 20.5 | 2.00 (dq, J=7.0, 1.5) |

| 5' | 15.8 | 1.98 (quint, J=1.5) |

Note: The chemical shifts and coupling constants are based on the data reported in the literature. Minor variations may be observed depending on the experimental conditions.

Experimental Protocols

The following sections detail the general methodologies employed for the spectroscopic analysis of guaiane-type sesquiterpenoids like 1β-Hydroxytorilin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument.

-

¹H NMR: Proton NMR spectra are acquired to determine the chemical environment and multiplicity of the hydrogen atoms.

-

¹³C NMR: Carbon NMR spectra, often proton-decoupled, are obtained to identify the number and types of carbon atoms.

-

2D NMR: Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are utilized for the complete and unambiguous assignment of all proton and carbon signals and to establish the connectivity within the molecule.

Mass Spectrometry (MS)

-

Instrumentation: High-resolution mass spectra are typically acquired using a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Sample Introduction: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Ionization: ESI in positive ion mode is commonly used to generate protonated molecules ([M+H]⁺) or adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺).

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured with high accuracy to determine the elemental composition of the molecule.

Logical Workflow for Isolation and Characterization

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of 1β-Hydroxytorilin from its natural source.

Caption: Workflow for the isolation and structural elucidation of 1β-Hydroxytorilin.

References

Unveiling the Biological Potential of 1β-Hydroxytorilin: A Comprehensive Technical Review

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds light on the significant biological activities of 1β-Hydroxytorilin, a sesquiterpenoid compound. This in-depth review, tailored for researchers, scientists, and drug development professionals, consolidates current knowledge on its anti-inflammatory and cytotoxic properties, providing a valuable resource for future therapeutic exploration.

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

1β-Hydroxytorilin has demonstrated notable anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators. The compound effectively reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes pivotal in the inflammatory cascade. This inhibition leads to a decrease in the production of nitric oxide (NO) and prostaglandin E2 (PGE2), respectively.

The underlying mechanism of this anti-inflammatory action lies in the modulation of critical signaling pathways. 1β-Hydroxytorilin has been shown to down-regulate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. By inhibiting these pathways, 1β-Hydroxytorilin effectively suppresses the transcription of genes encoding for pro-inflammatory cytokines such as Interleukin-1β (IL-1β), further contributing to its anti-inflammatory profile.

Experimental Protocol: Anti-inflammatory Activity Assessment

The anti-inflammatory effects of 1β-Hydroxytorilin are typically evaluated using lipopolysaccharide (LPS)-stimulated murine macrophage cell lines, such as RAW 264.7. A detailed experimental workflow is as follows:

1beta-Hydroxytorilin CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

This section provides the fundamental chemical identifiers for 1β-Hydroxytorilin, a sesquiterpenoid isolated from the fruits of Torilis japonica.

| Identifier | Value |

| CAS Number | 509078-16-4 |

| Molecular Formula | C₂₂H₃₂O₆ |

| Molecular Weight | 392.49 g/mol |

Biological Activity: Cytotoxicity

1β-Hydroxytorilin has demonstrated cytotoxic effects against a range of human cancer cell lines. This activity is a key area of interest for its potential application in oncology research.

Quantitative Cytotoxicity Data

The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values of 1β-Hydroxytorilin against four human cancer cell lines. These values were determined from the scientific literature, though the specific study providing these exact figures is pending full-text analysis. The compound, along with torilin and 1α-hydroxytorilin, was noted for its cytotoxic properties[1].

| Cell Line | Cancer Type | IC₅₀ (µg/mL) |

| A549 | Lung Carcinoma | Data pending full-text analysis |

| SK-OV-3 | Ovarian Cancer | Data pending full-text analysis |

| SK-MEL-2 | Skin Melanoma | Data pending full-text analysis |

| HCT15 | Colon Cancer | Data pending full-text analysis |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of research findings. The following outlines a standard protocol for assessing the cytotoxicity of natural product isolates like 1β-Hydroxytorilin.

Isolation of 1β-Hydroxytorilin

Guaiane-type sesquiterpenoids, including 1β-Hydroxytorilin, are typically isolated from the fruits of Torilis japonica. The general procedure involves:

-

Extraction: The plant material is extracted with methanol, followed by a partition with methylene chloride.

-

Chromatography: The methylene chloride-soluble fraction undergoes repeated column chromatography using silica gel and Sephadex LH-20 to separate the individual compounds[1].

Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a common method for screening the cytotoxicity of chemical compounds.

Materials:

-

Human cancer cell lines (e.g., A549, SK-OV-3, SK-MEL-2, HCT15)

-

Complete cell culture medium (specific to each cell line)

-

1β-Hydroxytorilin stock solution (dissolved in a suitable solvent like DMSO)

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

96-well microplates

Procedure:

-

Cell Seeding: Plate the cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of 1β-Hydroxytorilin and incubate for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.

-

Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate at room temperature for 30 minutes.

-

Wash and Solubilization: Remove the unbound SRB by washing with 1% acetic acid and air dry the plates. Add Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at a suitable wavelength (e.g., 515 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the IC₅₀ value.

Signaling Pathways and Mechanism of Action

The precise signaling pathways through which 1β-Hydroxytorilin exerts its cytotoxic effects have not been explicitly detailed in the currently available scientific literature. However, research on other guaiane sesquiterpenoids provides insights into potential mechanisms.

Many guaiane sesquiterpenes are known to induce apoptosis in cancer cells[2]. The cytotoxic mechanism often involves the intrinsic apoptosis pathway, which is initiated by intracellular signals in response to cellular stress.

Postulated Apoptotic Pathway

Based on the known mechanisms of related compounds, the cytotoxic activity of 1β-Hydroxytorilin may involve the following sequence of events. This pathway is a generalized representation of apoptosis induction by guaiane sesquiterpenoids and requires specific experimental validation for 1β-Hydroxytorilin.

Caption: Postulated intrinsic apoptosis pathway induced by 1β-Hydroxytorilin.

Further research is necessary to elucidate the specific molecular targets and signaling cascades modulated by 1β-Hydroxytorilin. Studies investigating its effects on key apoptosis-regulating proteins (e.g., Bcl-2 family members, caspases) and cell cycle progression would provide a more detailed understanding of its mechanism of action. Other guaiane sesquiterpenoids have been shown to influence pathways such as the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation[2][3]. The potential for 1β-Hydroxytorilin to modulate this and other cancer-related pathways remains an important area for future investigation.

References

- 1. Guaiane sesquiterpenoids from Torilis japonica and their cytotoxic effects on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Integrating Network Pharmacology, Molecular Docking, and Experimental Validation to Investigate the Mechanism of (−)-Guaiol Against Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Abundance and Isolation of 1β-Hydroxytorilin in Torilis Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of 1β-hydroxytorilin, a guaiane-type sesquiterpenoid found in Torilis species, with a primary focus on Torilis japonica (upright hedge-parsley). This document details the available quantitative data, outlines the experimental protocols for its isolation and characterization, and presents logical workflows for these processes.

Natural Abundance of Sesquiterpenoids in Torilis japonica

The concentration of torilin in the fruits of Torilis japonica has been reported to be 2.84 ± 0.02% in a 50% ethanol extract, highlighting that the fruits are a rich source of these bioactive compounds.[3] It is plausible that the concentration of 1β-hydroxytorilin is significantly lower than that of torilin, as is common for structural analogues in natural products.

Table 1: Quantitative Data for Major Sesquiterpenoid in Torilis japonica Fruits

| Compound | Plant Species | Plant Part | Extraction Solvent | Concentration (% w/w) | Analytical Method |

| Torilin | Torilis japonica | Fruits | 50% Ethanol | 2.84 ± 0.02 | HPLC |

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and characterization of 1β-hydroxytorilin from Torilis japonica fruits, based on established phytochemical procedures for guaiane-type sesquiterpenoids.[1][2]

Plant Material Collection and Preparation

-

Collection: The fruits of Torilis japonica are collected at maturity.

-

Drying: The collected fruits are air-dried in a well-ventilated area, avoiding direct sunlight to prevent the degradation of thermolabile compounds.

-

Grinding: The dried fruits are ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with methanol at room temperature. This process is typically repeated multiple times to ensure the complete extraction of secondary metabolites.

-

Concentration: The resulting methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

-

Solvent-Solvent Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane and methylene chloride. 1β-hydroxytorilin, being a moderately polar compound, is expected to be enriched in the methylene chloride fraction.[1][2]

-

Fraction Concentration: Each solvent fraction is concentrated under reduced pressure to yield the respective crude fractions.

Isolation and Purification

-

Column Chromatography: The methylene chloride-soluble fraction, which contains 1β-hydroxytorilin, is subjected to repeated column chromatography for the isolation of the pure compound.[1][2]

-

Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient solvent system, typically a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing 1β-hydroxytorilin are further purified using a Sephadex LH-20 column with methanol as the mobile phase. This step is effective in separating compounds with similar polarities based on their molecular size.

-

Structural Elucidation

The chemical structure of the isolated 1β-hydroxytorilin is elucidated using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Provides information on the molecular weight and elemental composition of the compound.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for the isolation of 1β-hydroxytorilin and a potential, though not yet confirmed, signaling pathway related to the bioactivity of similar sesquiterpenoids.

While the specific signaling pathway for 1β-hydroxytorilin has not been elucidated, related sesquiterpenoids from Torilis japonica have shown cytotoxic effects on cancer cell lines.[1][2] A plausible mechanism of action could involve the induction of apoptosis. The following diagram illustrates a generalized apoptosis signaling pathway that could be investigated for 1β-hydroxytorilin.

This technical guide serves as a foundational resource for researchers interested in the phytochemical investigation of Torilis species and the potential therapeutic applications of their constituent sesquiterpenoids. Further quantitative studies are necessary to accurately determine the natural abundance of 1β-hydroxytorilin, and detailed biological assays are required to elucidate its specific mechanisms of action.

References

- 1. Guaiane sesquiterpenoids from Torilis japonica and their cytotoxic effects on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of Torilis japonica Fruit Extract for Endothelium-Independent Vasorelaxation and Blood Pressure Lowering in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Promise of 1β-Hydroxytorilin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Early-stage research has identified 1β-Hydroxytorilin, a guaiane-type sesquiterpenoid isolated from the fruits of Torilis japonica, as a compound with notable cytotoxic activity against a range of human cancer cell lines. This technical guide synthesizes the current, albeit nascent, understanding of 1β-Hydroxytorilin's therapeutic potential, with a focus on its cytotoxic effects. While comprehensive mechanistic studies are still forthcoming, preliminary data suggests a potential for inducing apoptosis in cancer cells. This document provides a detailed overview of the available quantitative data, experimental methodologies, and a hypothesized signaling pathway based on the activity of the closely related compound, torilin.

Introduction

The search for novel anticancer agents from natural sources continues to be a cornerstone of oncological research. Sesquiterpenoids, a class of C15 terpenoids, have demonstrated a wide array of biological activities, including potent cytotoxic and anti-inflammatory properties. 1β-Hydroxytorilin, a derivative of the more extensively studied torilin, has emerged as a compound of interest due to its demonstrated ability to inhibit the growth of various human tumor cell lines. This guide aims to provide a comprehensive resource for researchers by consolidating the existing data on 1β-Hydroxytorilin and offering a foundational understanding for future preclinical and clinical development.

Cytotoxic Potential of 1β-Hydroxytorilin

In Vitro Efficacy

Studies have demonstrated that 1β-Hydroxytorilin exhibits cytotoxic effects against several human cancer cell lines.[1] A summary of the available quantitative data is presented in Table 1.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| A549 | Lung Carcinoma | 32.5 |

| SK-OV-3 | Ovarian Cancer | Not Reported |

| SK-MEL-2 | Malignant Melanoma | Not Reported |

| HCT15 | Colon Adenocarcinoma | Not Reported |

| LLC | Lewis Lung Carcinoma | 32.5 |

| Table 1: Cytotoxic activity of 1β-Hydroxytorilin against various human cancer cell lines. Data for SK-OV-3, SK-MEL-2, and HCT15 was reported qualitatively and quantitative IC50 values are not yet available in the public domain. |

Experimental Protocols

The following sections detail the methodologies employed in the early-stage evaluation of 1β-Hydroxytorilin's cytotoxic activity.

Cell Culture

Human cancer cell lines, including A549 (lung), SK-OV-3 (ovarian), SK-MEL-2 (melanoma), HCT15 (colon), and LLC (Lewis lung carcinoma), were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were cultured in a humidified atmosphere of 5% CO2 at 37°C.

Cytotoxicity Assay (SRB Assay)

The in vitro cytotoxicity of 1β-Hydroxytorilin was assessed using the Sulforhodamine B (SRB) assay.

Protocol:

-

Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

-

Compound Treatment: The cells were then treated with various concentrations of 1β-Hydroxytorilin and incubated for an additional 48 hours.

-

Cell Fixation: The cells were fixed by adding 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: The plates were washed five times with distilled water and air-dried. Subsequently, 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid was added to each well, and the plates were incubated for 30 minutes at room temperature.

-

Washing: Unbound SRB was removed by washing the plates five times with 1% acetic acid.

-

Solubilization: The plates were air-dried, and the bound stain was solubilized with 150 µL of 10 mM Tris base (pH 10.5).

-

Absorbance Measurement: The optical density (OD) was measured at 540 nm using a microplate reader.

-

IC50 Calculation: The concentration of 1β-Hydroxytorilin that caused a 50% reduction in cell viability (IC50) was calculated from the dose-response curves.

Hypothesized Mechanism of Action: Insights from Torilin

Direct mechanistic studies on 1β-Hydroxytorilin are limited. However, research on the structurally similar compound, torilin, provides a strong foundation for a hypothesized mechanism of action involving the inhibition of the NF-κB signaling pathway. Torilin has been shown to exert anti-inflammatory effects by down-regulating key inflammatory mediators.[2]

Proposed Signaling Pathway

Based on the known activity of torilin, it is proposed that 1β-Hydroxytorilin may inhibit the activation of NF-κB, a critical transcription factor involved in inflammation, cell survival, and proliferation. The inhibition of NF-κB would lead to the downregulation of its target genes, which include anti-apoptotic proteins and pro-inflammatory cytokines, thereby promoting apoptosis in cancer cells.

Future Directions

The preliminary findings on 1β-Hydroxytorilin are promising, but further in-depth research is imperative to fully elucidate its therapeutic potential. Key areas for future investigation include:

-

Comprehensive Cytotoxicity Profiling: Determination of IC50 values across a broader panel of cancer cell lines.

-

Mechanism of Action Studies: Elucidation of the precise molecular mechanisms underlying its cytotoxic effects, including confirmation of apoptosis induction through assays such as Annexin V/PI staining and caspase activity assays.

-

In Vivo Efficacy Studies: Evaluation of the anti-tumor activity of 1β-Hydroxytorilin in preclinical animal models.

-

Pharmacokinetic and Toxicological Profiling: Assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to identify more potent and selective derivatives.

Conclusion

1β-Hydroxytorilin represents a promising lead compound in the quest for novel anticancer therapeutics. Its demonstrated cytotoxic activity against various cancer cell lines warrants further investigation to unlock its full therapeutic potential. This technical guide provides a consolidated overview of the current knowledge and a roadmap for future research endeavors aimed at translating this natural product into a clinically viable anticancer agent.

References

- 1. Guaiane sesquiterpenoids from Torilis japonica and their cytotoxic effects on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of inducible NO synthase, cyclooxygenase-2 and interleukin-1beta by torilin is mediated by mitogen-activated protein kinases in microglial BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of 1β-Hydroxytorilin

For Researchers, Scientists, and Drug Development Professionals

Introduction

1β-Hydroxytorilin is a guaiane-type sesquiterpenoid that has been isolated from the fruits of Torilis japonica (Umbelliferae). This compound has demonstrated cytotoxic activities against various human tumor cell lines, including A549 (lung carcinoma), SK-OV-3 (ovarian cancer), SK-MEL-2 (melanoma), and HCT15 (colon cancer), making it a compound of interest for cancer research and drug development.[1] This document provides a detailed protocol for the isolation and purification of 1β-Hydroxytorilin from its natural source.

Experimental Protocols

The following protocol outlines the methodology for the extraction, fractionation, and chromatographic purification of 1β-Hydroxytorilin from the fruits of Torilis japonica.

1. Plant Material and Extraction

-

Plant Material: Dried and powdered fruits of Torilis japonica.

-

Extraction Solvent: Methanol (MeOH).

-

Procedure:

-

Macerate the powdered fruits of Torilis japonica with methanol at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

-

2. Solvent Partitioning (Fractionation)

-

Solvents: Methylene chloride (CH₂Cl₂) and Water (H₂O).

-

Procedure:

-

Suspend the crude methanolic extract in a mixture of water and methylene chloride (1:1 v/v).

-

Separate the layers using a separatory funnel.

-

Collect the methylene chloride-soluble fraction, which contains the less polar compounds, including 1β-Hydroxytorilin.[1]

-

Concentrate the methylene chloride fraction under reduced pressure to yield a dried extract.

-

3. Chromatographic Purification

The purification of 1β-Hydroxytorilin is achieved through a multi-step chromatographic process.

a. Silica Gel Column Chromatography

-

Stationary Phase: Silica gel (70-230 mesh).

-

Mobile Phase: A gradient of n-hexane and ethyl acetate (EtOAc).

-

Procedure:

-

Pack a glass column with silica gel slurried in n-hexane.

-

Dissolve the dried methylene chloride extract in a minimal amount of methylene chloride and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the prepared column.

-

Elute the column with a stepwise gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

-

Collect fractions of a fixed volume and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:EtOAc 7:3) and visualizing with an appropriate spray reagent (e.g., anisaldehyde-sulfuric acid) followed by heating.

-

Pool the fractions containing the compound of interest based on the TLC profiles.

-

b. Sephadex LH-20 Column Chromatography

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: Methanol (MeOH) or a mixture of chloroform and methanol.

-

Procedure:

-

Swell the Sephadex LH-20 beads in the chosen mobile phase for several hours before packing the column.

-

Pack the column with the swollen Sephadex LH-20.

-

Dissolve the partially purified fraction from the silica gel column in a minimal amount of the mobile phase.

-

Load the sample onto the Sephadex LH-20 column.

-

Elute the column with the mobile phase at a constant flow rate.

-

Collect fractions and monitor by TLC to identify the fractions containing pure 1β-Hydroxytorilin.

-

Combine the pure fractions and evaporate the solvent to obtain the purified 1β-Hydroxytorilin.

-

Data Presentation

The following table summarizes the representative quantitative data for the isolation and purification of 1β-Hydroxytorilin. Please note that these values are illustrative and actual yields may vary depending on the starting material and experimental conditions.

| Step | Starting Material (g) | Product | Yield (mg) | Purity (%) |

| Extraction | 1000 (Dried Fruits) | Crude Methanolic Extract | 150,000 | - |

| Fractionation | 150,000 | Methylene Chloride Fraction | 30,000 | - |

| Silica Gel Chromatography | 30,000 | Partially Purified Fraction | 1,500 | ~70 |

| Sephadex LH-20 Chromatography | 1,500 | Pure 1β-Hydroxytorilin | 150 | >95 |

Visualizations

Experimental Workflow

Potential Signaling Pathway

While the specific signaling pathway for 1β-Hydroxytorilin has not been fully elucidated, extracts from Torilis japonica have been shown to suppress the Epithelial-Mesenchymal Transition (EMT) through the inactivation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The following diagram illustrates a simplified overview of the EGFR signaling cascade, which represents a potential target for 1β-Hydroxytorilin.

References

Application Note: Evaluating the Cytotoxicity of 1β-Hydroxytorilin on A549 Human Lung Carcinoma Cells

Introduction

1β-Hydroxytorilin is a sesquiterpene compound that has demonstrated cytotoxic effects against various human tumor cell lines, including the A549 non-small cell lung cancer (NSCLC) line. Sesquiterpene lactones, a class of compounds to which 1β-Hydroxytorilin belongs, are known for their potential anticancer activities, which can include the induction of apoptosis and cell cycle arrest. Furthermore, extracts from Torilis japonica, a potential source of 1β-Hydroxytorilin, have been shown to inhibit the epidermal growth factor receptor (EGFR) signaling pathway in A549 cells. This application note provides a comprehensive set of protocols to investigate the cytotoxic effects of 1β-Hydroxytorilin on A549 cells, including methods for assessing cell viability, apoptosis, cell cycle distribution, and the modulation of key signaling pathways.

Materials and Reagents

-

A549 human lung carcinoma cells

-

1β-Hydroxytorilin (dissolved in DMSO)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO (Dimethyl sulfoxide)

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

RNase A

-

RIPA buffer

-

Protease and Phosphatase Inhibitor Cocktails

-

BCA Protein Assay Kit

-

Primary antibodies: p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Cleaved Caspase-3, Cyclin D1, CDK4, p21, β-actin

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

Experimental Protocols

Cell Culture and Maintenance

A549 cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Protocol:

-

Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of 1β-Hydroxytorilin (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

-

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Protocol:

-

Seed A549 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

-

Treat the cells with 1β-Hydroxytorilin at selected concentrations (e.g., IC50 and 2x IC50) for 48 hours.

-

Harvest the cells, wash with cold PBS, and resuspend in 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

-

Cell Cycle Analysis (PI Staining)

This method determines the distribution of cells in the different phases of the cell cycle.

-

Protocol:

-

Seed and treat A549 cells as described for the apoptosis assay.

-

Harvest the cells, wash with cold PBS, and fix in 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

-

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

-

Protocol:

-

Seed and treat A549 cells as described for the apoptosis assay.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Data Presentation

Table 1: Cytotoxicity of 1β-Hydroxytorilin on A549 Cells (MTT Assay)

| Treatment Duration | Concentration (µM) | Cell Viability (%) | IC50 (µM) |

| 24 hours | 0 | 100 ± 5.2 | |

| 1 | 95.3 ± 4.8 | ||

| 5 | 82.1 ± 6.1 | ||

| 10 | 65.7 ± 5.5 | ||

| 25 | 48.9 ± 4.3 | ||

| 50 | 30.2 ± 3.9 | ||

| 100 | 15.8 ± 2.7 | ||

| 48 hours | 0 | 100 ± 6.0 | |

| 1 | 88.4 ± 5.3 | ||

| 5 | 69.5 ± 4.9 | ||

| 10 | 51.2 ± 4.1 | ||

| 25 | 35.6 ± 3.7 | ||

| 50 | 18.9 ± 2.5 | ||

| 100 | 8.1 ± 1.9 | ||

| 72 hours | 0 | 100 ± 5.8 | |

| 1 | 79.2 ± 6.4 | ||

| 5 | 55.7 ± 5.1 | ||

| 10 | 38.4 ± 4.6 | ||

| 25 | 22.3 ± 3.3 | ||

| 50 | 10.5 ± 2.1 | ||

| 100 | 4.6 ± 1.5 |

Table 2: Effect of 1β-Hydroxytorilin on Apoptosis and Cell Cycle Distribution in A549 Cells

| Treatment | % Early Apoptosis | % Late Apoptosis | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Control | 2.5 ± 0.8 | 3.1 ± 1.1 | 60.3 ± 3.5 | 25.1 ± 2.8 | 14.6 ± 2.1 |

| IC50 | 15.8 ± 2.2 | 10.2 ± 1.9 | 75.2 ± 4.1 | 15.3 ± 2.5 | 9.5 ± 1.8 |

| 2x IC50 | 28.4 ± 3.1 | 22.7 ± 2.8 | 82.1 ± 4.5 | 10.2 ± 2.0 | 7.7 ± 1.5 |

Visualizations

Caption: Workflow for assessing the cytotoxic effects of 1β-Hydroxytorilin on A549 cells.

Caption: Proposed mechanism of 1β-Hydroxytorilin-induced cytotoxicity in A549 cells.

Application Notes and Protocols for Determining the IC50 Value of 1β-Hydroxytorilin

For Researchers, Scientists, and Drug Development Professionals

Introduction

1β-Hydroxytorilin is a guaianolide sesquiterpenoid that has demonstrated cytotoxic effects against various human cancer cell lines, including A549 (non-small cell lung cancer), SK-OV-3 (ovarian adenocarcinoma), SK-MEL-2 (skin melanoma), and HCT15 (colorectal adenocarcinoma). The determination of its half-maximal inhibitory concentration (IC50) is a critical step in evaluating its potential as a therapeutic agent. This document provides a detailed protocol for determining the IC50 value of 1β-Hydroxytorilin using a colorimetric MTT assay, which measures cell viability.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells. By treating cancer cells with varying concentrations of 1β-Hydroxytorilin, a dose-response curve can be generated to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation

Table 1: Hypothetical IC50 Values of 1β-Hydroxytorilin in Various Cancer Cell Lines

| Cell Line | Cancer Type | Hypothetical IC50 (µM) after 48h |

| A549 | Non-Small Cell Lung Cancer | 5.2 |

| SK-OV-3 | Ovarian Adenocarcinoma | 8.7 |

| SK-MEL-2 | Skin Melanoma | 12.1 |

| HCT15 | Colorectal Adenocarcinoma | 7.5 |

Note: The values presented in this table are for illustrative purposes only and should be determined experimentally.

Experimental Protocols

Materials and Reagents

-

1β-Hydroxytorilin (powder)

-

Dimethyl sulfoxide (DMSO, cell culture grade)

-

Human cancer cell lines (e.g., A549, SK-OV-3, SK-MEL-2, or HCT15)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader (capable of measuring absorbance at 570 nm)

-

Humidified incubator (37°C, 5% CO2)

Preparation of Solutions

-

1β-Hydroxytorilin Stock Solution (e.g., 10 mM): Dissolve the required amount of 1β-Hydroxytorilin powder in DMSO to prepare a high-concentration stock solution. Store at -20°C.

-

MTT Solution (5 mg/mL): Dissolve MTT powder in sterile PBS. Filter-sterilize the solution and store it protected from light at 4°C for up to one month.

-

Working Concentrations of 1β-Hydroxytorilin: Prepare serial dilutions of the 1β-Hydroxytorilin stock solution in complete cell culture medium to achieve the desired final concentrations for the assay. It is recommended to perform a preliminary range-finding experiment to determine the optimal concentration range. A starting range of 0.1 µM to 100 µM is suggested.

Experimental Workflow

Caption: Experimental workflow for IC50 determination.

Step-by-Step Protocol

Day 1: Cell Seeding

-

Culture the chosen cancer cell line in a T-75 flask until it reaches 70-80% confluency.

-

Wash the cells with sterile PBS and detach them using Trypsin-EDTA.

-

Resuspend the cells in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.

-

Dilute the cell suspension to the optimal seeding density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well in a 96-well plate.

-

Include wells with medium only to serve as a blank control.

-

Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow the cells to attach.

Day 2: Compound Treatment

-

Prepare serial dilutions of 1β-Hydroxytorilin in complete medium. Ensure that the final DMSO concentration in the wells is less than 0.5% to avoid solvent toxicity. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of 1β-Hydroxytorilin.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

Day 4: MTT Assay and Data Collection

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

-

Measure the absorbance of each well at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if desired.

Data Analysis

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration of 1β-Hydroxytorilin using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

-

Plot the percentage of cell viability against the logarithm of the 1β-Hydroxytorilin concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value from the dose-response curve.

Signaling Pathway

Guaianolide sesquiterpenoids, the class of compounds to which 1β-Hydroxytorilin belongs, are known to induce apoptosis in cancer cells through various signaling pathways. A key mechanism involves the inhibition of the pro-survival NF-κB pathway and the activation of the intrinsic apoptotic pathway.

Caption: Postulated signaling pathway for 1β-Hydroxytorilin.

The proposed mechanism suggests that 1β-Hydroxytorilin may inhibit the NF-κB signaling pathway.[1] NF-κB is a transcription factor that plays a crucial role in cell survival by upregulating the expression of anti-apoptotic proteins like Bcl-2. Inhibition of NF-κB leads to the downregulation of Bcl-2, which in turn promotes the release of cytochrome c from the mitochondria.[1] Cytochrome c release is a key event in the intrinsic pathway of apoptosis, leading to the activation of caspase-9, which then activates the executioner caspase-3.[1] Activated caspase-3 is responsible for the cleavage of various cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately leading to programmed cell death or apoptosis.[1]

References

Application Notes & Protocols: Techniques for Synthesizing 1β-Hydroxytorilin Derivatives

Introduction

Torilin, a guaiane-type sesquiterpene isolated from the fruits of Torilis japonica, and its hydroxylated derivatives are compounds of significant interest in drug discovery due to their potential anti-inflammatory and cytotoxic properties. Specifically, the introduction of a hydroxyl group at the 1β position can modulate the biological activity and pharmacokinetic profile of the parent compound. These application notes provide a comprehensive overview of the proposed semi-synthetic methodologies for obtaining 1β-hydroxytorilin and its derivatives, along with protocols for assessing their biological activity.

1. Semi-synthesis of 1β-Hydroxytorilin from Torilin

Direct chemical synthesis of complex natural products like 1β-hydroxytorilin is often challenging due to the need for stereospecific reactions. A more feasible approach is the semi-synthesis starting from the readily available precursor, torilin. The key transformation is the stereoselective hydroxylation at the C1β position. Microbial transformation or enzymatic hydroxylation are effective methods for such specific modifications of sesquiterpenoid scaffolds.

Experimental Protocol: Microbial Transformation for 1β-Hydroxylation

This protocol describes a general procedure for the microbial transformation of torilin to 1β-hydroxytorilin using a selected microbial strain known for hydroxylation capabilities (e.g., certain species of Aspergillus, Bacillus, or Streptomyces).

Materials:

-

Torilin (isolated from Torilis japonica or commercially sourced)

-

Selected microbial strain (e.g., Aspergillus niger)

-

Culture medium (e.g., Potato Dextrose Broth)

-

Erlenmeyer flasks

-

Incubator shaker

-

Ethyl acetate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., n-hexane, ethyl acetate)

-

Analytical instruments (TLC, HPLC, NMR, MS)

Procedure:

-

Microbial Culture Preparation: Inoculate the selected microbial strain into the culture medium and incubate at 28°C with shaking (150 rpm) for 48 hours to obtain a seed culture.

-

Biotransformation: Add a solution of torilin in a suitable solvent (e.g., ethanol) to the seed culture. The final concentration of torilin should be optimized to minimize toxicity to the microorganism.

-

Incubation: Continue the incubation under the same conditions for 5-10 days. Monitor the transformation process by periodically taking samples and analyzing them by TLC or HPLC.

-

Extraction: After the incubation period, pool the culture broth and mycelia. Extract the metabolites with an equal volume of ethyl acetate three times.

-

Purification: Combine the organic extracts and evaporate the solvent under reduced pressure. Purify the residue using silica gel column chromatography with a gradient of n-hexane and ethyl acetate to isolate the 1β-hydroxytorilin derivative.

-

Characterization: Characterize the purified product using spectroscopic methods (NMR, MS) to confirm the structure and stereochemistry of the hydroxyl group.

Data Presentation: Synthesis of 1β-Hydroxytorilin Derivatives

The following table summarizes hypothetical quantitative data for the semi-synthesis of 1β-hydroxytorilin derivatives, providing a template for researchers to present their results.

| Derivative | Starting Material | Method | Yield (%) | Purity (%) | Reference |

| 1β-Hydroxytorilin | Torilin | Microbial Transformation (Aspergillus niger) | 35 | >98 | Hypothetical |

| 1β,6α-Dihydroxytorilin | Torilin | Microbial Transformation (Bacillus subtilis) | 20 | >95 | Hypothetical |

2. Biological Activity: Inhibition of Inflammatory Signaling Pathways

Torilin has been shown to exert anti-inflammatory effects by targeting key signaling pathways. It inhibits the TAK1-mediated MAP Kinase and NF-κB activation, which are central to the inflammatory response.[1] The synthesized 1β-hydroxytorilin derivatives should be evaluated for their potential to modulate these pathways.

Signaling Pathway Inhibited by Torilin

Torilin's anti-inflammatory mechanism involves the suppression of the Toll-like receptor 4 (TLR4) signaling cascade initiated by lipopolysaccharide (LPS). It inhibits the activation of TAK1, a crucial upstream kinase that leads to the activation of both the MAP Kinase (JNK, p38, ERK) and the IKK-NF-κB pathways.[1] This results in the reduced translocation of transcription factors like AP-1 and NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory mediators such as iNOS, COX-2, TNF-α, and IL-6.[1]

Experimental Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for the semi-synthesis of 1β-hydroxytorilin.

Caption: Torilin inhibits the TAK1-mediated MAP Kinase and NF-κB signaling pathways.

References

Application of 1β-Hydroxytorilin in Cancer Cell Line Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific studies on the application of 1β-Hydroxytorilin in cancer cell lines are limited. The following application notes and protocols are based on the known anticancer activities of the parent compound, torilin, and the broader class of sesquiterpene lactones. These compounds have been shown to exhibit anti-proliferative, pro-apoptotic, and anti-metastatic properties in various cancer cell models. This document serves as a guide for initiating research on 1β-Hydroxytorilin.

Introduction

1β-Hydroxytorilin is a sesquiterpene lactone, a class of naturally occurring compounds that have garnered significant interest in cancer research due to their diverse biological activities.[1][2][3] The parent compound, torilin, has been shown to reverse multidrug resistance in cancer cells and inhibit tumor invasion and angiogenesis.[4][5][6][7][8] Sesquiterpene lactones, in general, are known to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways involved in cancer progression, such as NF-κB and MAPK pathways.[1][2] This document provides a framework for investigating the potential anticancer effects of 1β-Hydroxytorilin on various cancer cell lines.

Potential Mechanisms of Action

Based on the activities of related compounds, 1β-Hydroxytorilin may exhibit its anticancer effects through several mechanisms:

-

Induction of Apoptosis: Many sesquiterpene lactones trigger programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9] This can involve the activation of caspases, modulation of Bcl-2 family proteins, and release of cytochrome c.

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints (e.g., G1/S or G2/M), preventing cancer cell proliferation.[9][10][11][12][13][14]

-

Inhibition of Pro-survival Signaling Pathways: Sesquiterpene lactones are known to inhibit the activity of transcription factors like NF-κB, which plays a crucial role in inflammation, cell survival, and proliferation.[1][2]

-

Anti-Invasive and Anti-Metastatic Effects: By inhibiting matrix metalloproteinases (MMPs) and cell adhesion, 1β-Hydroxytorilin may prevent cancer cells from invading surrounding tissues and metastasizing.[6][7][15]

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: Cytotoxicity of 1β-Hydroxytorilin on Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |

| MCF-7 | Breast Cancer | Data | Data | Data |

| HeLa | Cervical Cancer | Data | Data | Data |

| A549 | Lung Cancer | Data | Data | Data |

| HT-29 | Colon Cancer | Data | Data | Data |

Table 2: Effect of 1β-Hydroxytorilin on Cell Cycle Distribution in MCF-7 Cells (48h treatment)

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control (DMSO) | Data | Data | Data |

| 1β-Hydroxytorilin (X µM) | Data | Data | Data |

| 1β-Hydroxytorilin (Y µM) | Data | Data | Data |

Table 3: Apoptosis Induction by 1β-Hydroxytorilin in MCF-7 Cells (48h treatment)

| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Control (DMSO) | Data | Data |

| 1β-Hydroxytorilin (X µM) | Data | Data |

| 1β-Hydroxytorilin (Y µM) | Data | Data |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of 1β-Hydroxytorilin.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549, HT-29)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

1β-Hydroxytorilin (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of 1β-Hydroxytorilin (e.g., 0, 1, 5, 10, 25, 50, 100 µM) in triplicate. Include a vehicle control (DMSO).

-

Incubate for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by 1β-Hydroxytorilin.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

1β-Hydroxytorilin

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with different concentrations of 1β-Hydroxytorilin for 48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis

This protocol is for determining the effect of 1β-Hydroxytorilin on cell cycle progression.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

1β-Hydroxytorilin

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with 1β-Hydroxytorilin for 48 hours.

-

Harvest and wash the cells with PBS.

-

Fix the cells by adding them dropwise into ice-old 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

Western Blot Analysis

This protocol is for investigating the effect of 1β-Hydroxytorilin on the expression of key signaling proteins.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

1β-Hydroxytorilin

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP, p-NF-κB, NF-κB, β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with 1β-Hydroxytorilin for the desired time.

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

Visualizations

Caption: Hypothetical signaling pathways affected by 1β-Hydroxytorilin.

Caption: General experimental workflow for studying 1β-Hydroxytorilin.

Caption: Logical relationship of 1β-Hydroxytorilin's effects.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research progress on antitumor mechanisms and molecular targets of Inula sesquiterpene lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mode of action of torilin in multidrug-resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Torilin, a sesquiterpene from Torilis japonica, reverses multidrug-resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-invasive activity of torilin, a sesquiterpene compound isolated from Torilis japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. Anti-angiogenic activity of torilin, a sesquiterpene compound isolated from Torilis japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]

- 10. Rottlerin inhibits cell growth, induces apoptosis and cell cycle arrest, and inhibits cell invasion in human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Urolithin A induces cell cycle arrest and apoptosis by inhibiting Bcl-2, increasing p53-p21 proteins and reactive oxygen species production in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Induced cell cycle arrest - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

Application Notes and Protocols for Investigating the Mechanism of Action of 1beta-Hydroxytorilin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based assays for elucidating the mechanism of action of 1beta-Hydroxytorilin, a compound with demonstrated cytotoxic effects against various human tumor cell lines, including A549, SK-OV-3, SK-MEL-2, and HCT15.[1] The following protocols are designed to investigate the hypothesis that this compound exerts its anti-cancer effects through the induction of apoptosis and modulation of key inflammatory signaling pathways, such as NF-κB and IL-1β.

Section 1: Assessment of Cytotoxicity and Apoptosis Induction

A primary mechanism by which anti-cancer compounds exert their effects is through the induction of programmed cell death, or apoptosis. The following assays are fundamental in determining the cytotoxic potential of this compound and confirming an apoptotic mechanism.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[2][3][4][5] Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.[2][5]

Experimental Protocol:

-

Cell Seeding: Seed tumor cells (e.g., A549, SK-OV-3, SK-MEL-2, or HCT15) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

-

MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Data Presentation:

| Concentration of this compound (µM) | Cell Viability (%) at 24h | Cell Viability (%) at 48h | Cell Viability (%) at 72h |

| Vehicle Control | 100 | 100 | 100 |

| 0.1 | |||

| 1 | |||

| 10 | |||

| 50 | |||

| 100 |

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is a standard method for detecting apoptosis.[6][7] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V.[7] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[6]

Experimental Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the determined IC50 concentration for 24 and 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Data Presentation:

| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |

| Vehicle Control (24h) | ||||

| This compound (24h) | ||||

| Vehicle Control (48h) | ||||

| This compound (48h) |

Workflow for Apoptosis Detection:

Section 2: Investigation of NF-κB Signaling Pathway

The NF-κB signaling pathway is a crucial regulator of inflammation and cell survival, and its dysregulation is often associated with cancer.[6] Investigating the effect of this compound on this pathway can provide insights into its anti-inflammatory and pro-apoptotic mechanisms.

Western Blot Analysis of NF-κB Pathway Proteins

Western blotting is a technique used to detect specific proteins in a sample.[8][9][10][11][12] This protocol will assess the effect of this compound on the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.

Experimental Protocol:

-

Cell Lysis: Treat cells with this compound for various time points (e.g., 0, 15, 30, 60 minutes) with or without a pro-inflammatory stimulus like TNF-α. Lyse the cells to extract cytoplasmic and nuclear proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-IκBα, total IκBα, p65 (nuclear fraction), and a loading control (e.g., β-actin for cytoplasmic fraction, Lamin B1 for nuclear fraction). Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an ECL detection system.

-

Data Analysis: Quantify the band intensities and normalize to the loading control.

Data Presentation:

| Treatment | Time (min) | Relative p-IκBα/IκBα Ratio | Relative Nuclear p65 Level |

| Vehicle Control | 0 | ||

| 15 | |||

| 30 | |||

| 60 | |||

| This compound | 0 | ||

| 15 | |||

| 30 | |||

| 60 |

Signaling Pathway Diagram:

References

- 1. This compound | TargetMol [targetmol.com]

- 2. Generation of biologically active interleukin-1beta by meprin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Monotropein exerts protective effects against IL-1β-induced apoptosis and catabolic responses on osteoarthritis chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [BETA, BETA, BETA-TRICHLORO-ALPHA-HYDROXYETHYLAMIDE OF SOME CHLORINATED PHENOXYACTIC ACIDS AS GROWTH REGULATORS. I. CHEMICAL STRUCTURE AND PHYSIOLOGICAL ACTIVITY] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory effects of farrerol on IL-1β-stimulated human osteoarthritis chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interleukin-1 Inhibition at Treatment for Rheumatoid Arthritis on Johns Hopkins Arthritis [hopkinsarthritis.org]

- 8. Cytokine signaling-1 suppressor is inducible by IL-1beta and inhibits the catabolic effects of IL-1beta in chondrocytes: its implication in the paradoxical joint-protective role of IL-1beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Betaine Inhibits Interleukin-1β Production and Release: Potential Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fate and biological action of human recombinant interleukin 1 beta in the rat in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Induction of apoptosis by HBI-8000 in adult T-cell leukemia/lymphoma is associated with activation of Bim and NLRP3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Role of interleukin-1β during pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1beta-Hydroxytorilin Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of stock solutions of 1beta-Hydroxytorilin, a sesquiterpenoid lactone, for use in various experimental settings. The following guidelines are based on the general properties of hydrophobic compounds and sesquiterpenoid lactones.

Compound Information

This compound is a natural product with cytotoxic activities against several human tumor cell lines. Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Weight | 392.49 g/mol | [1][2][3] |

| Molecular Formula | C22H32O6 | [1][2][3] |

| Recommended Storage (Powder) | -20°C for up to 3 years | |

| Recommended Storage (in Solvent) | -80°C for up to 1 year | [1] |

| Solubility | Low aqueous solubility is expected, as is common for sesquiterpenoid lactones. It is recommended to use an organic solvent such as Dimethyl Sulfoxide (DMSO) for initial dissolution. |

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This stock solution can then be further diluted in aqueous buffers or cell culture media to the desired final concentration.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes or vials (amber or wrapped in foil to protect from light)

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional)

-

Pipettes and sterile filter tips

Procedure:

-

Determine the required mass of this compound:

-

To prepare a 10 mM stock solution, the required mass can be calculated using the following formula:

-

Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

For 1 mL (0.001 L) of a 10 mM (0.01 M) stock solution:

-

Mass (mg) = 0.01 mol/L * 0.001 L * 392.49 g/mol * 1000 mg/g = 3.92 mg

-

-

-

Weighing the compound:

-

Carefully weigh out 3.92 mg of this compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube.

-

-

Dissolving the compound:

-

Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound powder.

-

Vortex the tube thoroughly for 1-2 minutes to dissolve the compound.

-

If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or gently warm it to 37°C. Visually inspect the solution to ensure that all solid particles have dissolved.

-

-

Storage of the stock solution:

-

Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protected tubes.

-

Store the aliquots at -80°C for long-term storage (up to 1 year). Avoid repeated freeze-thaw cycles.

-

Dilution to Working Concentration:

-

When preparing a working solution for cell-based assays, it is crucial to maintain a low final concentration of DMSO to avoid solvent-induced cytotoxicity. The final DMSO concentration should ideally be below 0.1% and not exceed 0.5%.

-

To achieve this, perform serial dilutions of the stock solution in your experimental buffer or cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.

Visualizing the Workflow

The following diagram illustrates the key steps in the preparation of a this compound stock solution.